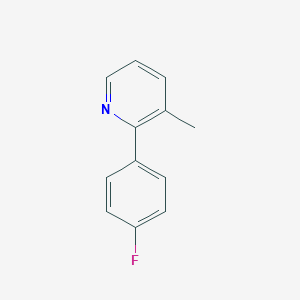

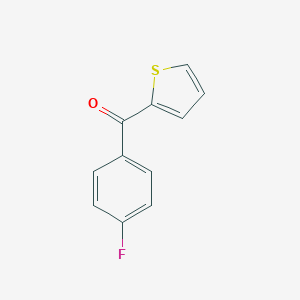

2-(4-Fluorophenyl)-3-methylpyridine

Übersicht

Beschreibung

U-62066 (Mesylat), auch bekannt als Spiradolinmesylat, ist ein hochspezifischer Agonist des Kappa-Opioid-Rezeptors. Es ist eine Arylacetamid-Verbindung mit potenten diuretischen, analgetischen, antiarrhythmischen, antitussiven und neuroprotektiven Eigenschaften. Diese Verbindung durchdringt leicht die Blut-Hirn-Schranke und wurde ausgiebig auf ihre pharmakologischen Wirkungen untersucht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von U-62066 (Mesylat) umfasst mehrere Schritte, beginnend mit der Herstellung des Arylacetamid-Kerns. Die wichtigsten Schritte umfassen:

Bildung des Arylacetamid-Kerns: Dies beinhaltet die Reaktion von 3,4-Dichlorbenzoylchlorid mit N-Methylpyrrolidin, um das Zwischenprodukt Arylacetamid zu bilden.

Cyclisierung: Das Zwischenprodukt unterliegt einer Cyclisierung mit 1,4-Butandiol, um die spirocyclische Struktur zu bilden.

Mesylierung: Der letzte Schritt beinhaltet die Mesylierung der Verbindung unter Verwendung von Methansulfonsäure, um U-62066 (Mesylat) zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von U-62066 (Mesylat) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, um Ausbeute und Reinheit zu maximieren. Das Endprodukt wird mit Techniken wie Umkristallisation und Chromatographie gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

U-62066 (Mesylat) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Mitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nukleophile Substitutionsreaktionen können an den Chlorsubstituenten am aromatischen Ring auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Natriummethoxid in Methanol.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von methoxysubstituierten Derivaten

Wissenschaftliche Forschungsanwendungen

U-62066 (Mesylat) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Referenzstandard in der analytischen Chemie verwendet, um Kappa-Opioid-Rezeptor-Agonisten zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf soziales Verhalten und Stressreaktionen in Tiermodellen.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei der Schmerzbehandlung, Diurese und Neuroprotektion.

Industrie: Wird bei der Entwicklung neuer pharmakologischer Wirkstoffe eingesetzt, die auf Kappa-Opioid-Rezeptoren abzielen .

Wirkmechanismus

U-62066 (Mesylat) entfaltet seine Wirkungen durch selektive Bindung an Kappa-Opioid-Rezeptoren im zentralen Nervensystem. Diese Bindung führt zur Aktivierung von G-Protein-gekoppelten Rezeptorwegen, was zur Hemmung der Adenylatcyclase und zur Reduktion der cyclischen Adenosinmonophosphat-Spiegel führt. Die nachgeschalteten Wirkungen umfassen die Modulation von Ionenkanälen, was zu analgetischen und diuretischen Wirkungen führt. Die Verbindung blockiert auch Natriumkanäle, was zu ihren antiarrhythmischen Eigenschaften beiträgt .

Wirkmechanismus

U-62066 (mesylate) exerts its effects by selectively binding to kappa opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptor pathways, resulting in the inhibition of adenylate cyclase and reduction of cyclic adenosine monophosphate levels. The downstream effects include modulation of ion channels, leading to analgesic and diuretic effects. The compound also blocks sodium channels, contributing to its antiarrhythmic properties .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

U-50488: Ein weiterer Kappa-Opioid-Rezeptor-Agonist mit ähnlichen analgetischen und diuretischen Wirkungen.

Enadolin: Ein potenter Kappa-Opioid-Rezeptor-Agonist mit ähnlichen pharmakologischen Eigenschaften.

Ketazocin: Ein Kappa-Opioid-Rezeptor-Agonist mit analgetischen Wirkungen.

Einzigartigkeit von U-62066 (Mesylat)

U-62066 (Mesylat) ist einzigartig aufgrund seiner hohen Selektivität für Kappa-Opioid-Rezeptoren und seiner Fähigkeit, die Blut-Hirn-Schranke effektiv zu durchdringen. Diese Verbindung zeigt auch eine breite Palette pharmakologischer Wirkungen, einschließlich antiarrhythmischer und neuroprotektiver Eigenschaften, was sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c1-9-3-2-8-14-12(9)10-4-6-11(13)7-5-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMLRZUKZRWULBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40544776 | |

| Record name | 2-(4-Fluorophenyl)-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101419-76-5 | |

| Record name | 2-(4-Fluorophenyl)-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

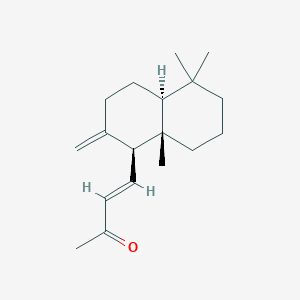

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3s)-2-Oxotetrahydrofuran-3-Yl]butanamide](/img/structure/B22349.png)